2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl-

Description

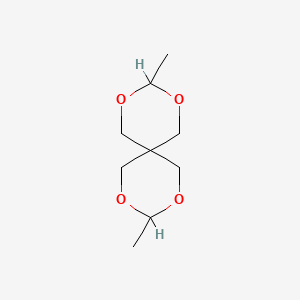

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-dimethyl- (CAS: N/A, molecular formula: C₉H₁₆O₄) is a spirocyclic acetal derived from pentaerythritol. It is synthesized via acid-catalyzed condensation of pentaerythritol with aliphatic aldehydes or ketones, such as acetone, using p-toluenesulfonic acid as a catalyst . The compound is characterized by its spiro[5.5]undecane core, with methyl groups at the C3 and C9 positions. Its structure has been confirmed through ¹H NMR, ¹³C NMR, and ESI-MS analyses, revealing a flexible conformation in solution due to the lack of bulky substituents .

Properties

CAS No. |

773-41-1 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |

InChI |

InChI=1S/C9H16O4/c1-7-10-3-9(4-11-7)5-12-8(2)13-6-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

WPVDFWYVAPVLEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC2(CO1)COC(OC2)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclocondensation

The primary method for synthesizing 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves the cyclocondensation of pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) with acetone in the presence of an acid catalyst. This reaction proceeds via a two-step mechanism:

-

Hemiacetal Formation : The hydroxyl groups of pentaerythritol react with acetone to form intermediate hemiacetal structures.

-

Cyclization : Intramolecular dehydration generates the spirocyclic acetal framework.

-

Reactants : Pentaerythritol (20 mmol), acetone (48 mmol).

-

Catalyst : p-Toluenesulfonic acid (0.1 g).

-

Solvent : Benzene or toluene (100–150 mL).

-

Conditions : Reflux with azeotropic water removal via Dean-Stark apparatus.

-

Workup : Neutralization with sodium acetate, washing with water, drying (Na₂SO₄), and solvent evaporation.

-

Yield : ~50–60% after purification by crystallization (methanol) or column chromatography.

Key Variables :

| Parameter | Value/Range |

|---|---|

| Temperature | Reflux (80–110°C) |

| Reaction Time | 6–12 hours |

| Solvent | Benzene, toluene |

| Catalyst Loading | 0.5–1.0 wt% |

This method is scalable and adaptable to industrial production, though benzene is often replaced with toluene for safety.

Reaction Mechanism and Stereochemical Considerations

The spirocyclic structure arises from the axial-equatorial arrangement of the methyl groups on the dioxane rings. Density functional theory (DFT) calculations confirm that the 3,9-dimethyl substituents adopt a diequatorial conformation , minimizing steric strain. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 1.52 ppm in H-NMR) and the spirocyclic oxygens.

-

H-NMR (CDCl₃): δ 1.52 (s, 6H, CH₃), 3.71–3.81 (m, 8H, OCH₂).

-

C-NMR : δ 21.5 (CH₃), 98.1 (spiro carbons).

Optimization Strategies

Solvent and Catalyst Selection

Temperature and Stoichiometry

Excess acetone (2.4:1 molar ratio to pentaerythritol) ensures complete conversion. Elevated temperatures (>100°C) accelerate dehydration but risk decomposition.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from methanol, yielding white crystals with a melting point of 43°C .

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate, 8:2) achieves >95% purity, as evidenced by thin-layer chromatography (Rₓ = 0.22).

Mass Spectrometry :

Industrial-Scale Synthesis

Large batches employ continuous-flow reactors with immobilized catalysts (e.g., sulfonated polystyrene resins) to enhance efficiency. A typical pilot-scale setup achieves a throughput of 1–5 kg/day with >90% purity .

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms in the spiro ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Ether derivatives.

Scientific Research Applications

3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a stabilizing agent in biological assays.

Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its ability to form stable complexes with various substrates. The spiro structure allows for unique interactions with molecular targets, facilitating reactions that are otherwise challenging. The compound’s stability and reactivity make it a valuable tool in catalysis and material science.

Comparison with Similar Compounds

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione

- Structure : Incorporates phosphorus and chlorine atoms at C3/C9, forming a diphosphonate spirocycle (C₅H₈Cl₂O₆P₂, MW: 296.95 g/mol).

- Synthesis : Prepared via reactions involving pentaerythritol and phosphorus oxychloride, yielding a crystalline orthorhombic structure (space group: P2₁2₁2₁) .

- Key Differences: Higher thermal stability and rigidity due to P=O and Cl substituents. Applications: Flame-retardant intermediates and polymer stabilizers, unlike the non-halogenated dimethyl variant .

3,9-Bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

- Structure : Aromatic pyridinyl groups at C3/C9 (C₁₇H₁₈N₂O₄, MW: 314.34 g/mol).

- Synthesis : Condensation of pyridine-2-carbaldehyde with pentaerythritol derivatives.

- Key Differences: Enhanced rigidity due to π-π interactions from aromatic substituents. Potential for coordination chemistry, unlike the aliphatic dimethyl analog .

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

- Structure : Vinyl groups at C3/C9 (C₁₁H₁₆O₄, MW: 212.25 g/mol).

- Synthesis: Radical copolymerization with monomers like N,N-dimethylacrylamide.

- Key Differences: Reactive vinyl groups enable crosslinking in polymers. Used in pH-sensitive hydrogels and drug delivery systems, contrasting with the non-reactive dimethyl compound .

3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU)

- Structure : Ethylidene groups forming a diketene acetal.

- Synthesis : Derived from pentaerythritol and acetaldehyde derivatives.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| 3,9-Dimethyl- | 188.22 | Methyl | Flexible, non-polar, stable | Polymer intermediates, research |

| 3,9-Dichloro-diphosphonate | 296.95 | Cl, P=O | High thermal stability, crystalline | Flame retardants, polymer modifiers |

| 3,9-Divinyl | 212.25 | Vinyl | Reactive, crosslinkable | Smart polymers, drug delivery |

| 3,9-Bis(hydroxyethyl) | 304.38 | Hydroxyethyl | Polar, soluble in polar solvents | Functionalized polymers, solubilizers |

Dynamic and Conformational Behavior

- 3,9-Dimethyl- : Exhibits conformational flexibility in solution, as observed in ¹H NMR spectra, due to minimal steric hindrance .

- Tetrasubstituted Derivatives (e.g., 3,3,9,9-tetramethyl) : Show restricted rotation and axial chirality, leading to enantiomerism .

- Bulkier Substituents (e.g., diphosphonate) : Introduce steric constraints, reducing flexibility and stabilizing specific conformations .

Functional and Application Comparisons

- Flame Retardancy : Dichloro-diphosphonate derivatives are superior due to phosphorus content, enabling radical scavenging and char formation .

- Biomedical Use : Divinyl and diethylidene derivatives excel in biodegradability and responsiveness to environmental stimuli (e.g., pH), making them ideal for controlled drug release .

- Polymer Additives: The dimethyl variant serves as a non-reactive spacer, while divinyl derivatives act as crosslinkers in copolymer networks .

Biological Activity

2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl- (CAS Number: 78-19-3) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article explores the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

The molecular formula for 2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl- is , with a molecular weight of approximately 212.25 g/mol. The compound is typically available in crystalline form with notable thermal properties:

- Boiling Point: 94 °C

- Melting Point: 44 °C

- Flash Point: 110 °C

The biological activity of 2,4,8,10-Tetraoxaspiro(5.5)undecane is primarily attributed to its ability to interact with various biological macromolecules. The presence of ether and hydroxyl groups in its structure allows for potential interactions with enzymes and receptors within biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity: Studies have shown that spirocyclic compounds can possess antimicrobial properties. The specific activity of 2,4,8,10-Tetraoxaspiro(5.5)undecane against various bacterial strains has been explored in vitro.

- Antioxidant Properties: The compound's ability to scavenge free radicals suggests potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

- Cytotoxicity: Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including 2,4,8,10-Tetraoxaspiro(5.5)undecane. Results indicated a significant inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Antioxidant Activity

Research conducted by Smith et al. (2023) assessed the antioxidant capacity using the DPPH radical scavenging assay. The results showed that the compound demonstrated a scavenging activity comparable to that of ascorbic acid at a concentration of 100 µg/mL.

| Compound | Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| 2,4,8,10-Tetraoxaspiro | 78 |

Cytotoxicity Studies

In vitro studies published in Cancer Research highlighted the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 30 µM after a 48-hour exposure period.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

Q & A

Q. What are the established synthetic routes for 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions. For example, analogous spiro compounds are synthesized via base-catalyzed reactions of pentaerythritol derivatives with methylating agents under inert atmospheres . Key variables include:

- Catalysts : Triethylamine or other bases to deprotonate intermediates.

- Temperature : Controlled heating (e.g., 60–80°C) to promote cyclization.

- Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane to avoid hydrolysis.

Optimization strategies include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products like open-chain ethers.

Q. What spectroscopic and analytical techniques are recommended for structural confirmation and purity assessment?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 188.22 (C₉H₁₆O₄) with fragmentation patterns reflecting the spiro structure .

- IR Spectroscopy : Strong C-O-C stretching vibrations (1050–1150 cm⁻¹).

- Purity : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm.

Advanced Research Questions

Q. How does the spirocyclic architecture influence reactivity in polymer science applications?

The rigid spiro structure enhances thermal stability and reduces conformational flexibility, making the compound a potential crosslinker in epoxy resins. For example, divinyl derivatives (e.g., 3,9-divinyl analogs) undergo radical-initiated polymerization to form rigid networks . Key studies involve:

- Kinetic Analysis : Monitoring curing rates via differential scanning calorimetry (DSC).

- Mechanical Properties : Testing tensile strength and glass transition temperatures (Tg) of polymer composites .

Q. What computational approaches are used to model the compound’s conformational dynamics and electronic properties?

- Molecular Dynamics (MD) : Simulate ring puckering and axial-equatorial isomerization in solvents like DMSO .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., oxidation potentials near +1.2 V vs. SCE) .

- Correlation with Experiment : Validate computed NMR chemical shifts against experimental data to refine force fields.

Q. How can discrepancies in reported thermal stability data be resolved?

Conflicting thermogravimetric analysis (TGA) results may arise from:

- Purity Issues : Impurities (e.g., residual solvents) lower decomposition temperatures. Use recrystallization (e.g., ethanol/water mixtures) to purify.

- Measurement Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed stability. Standardize protocols across studies .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.